tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Purity analysis Quality control Isomer comparison

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS 1365272-94-1, MFCD21170167) is a carbamate derivative with molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.36 g·mol⁻¹. It belongs to the class of N-Boc-protected anilines and features an ortho-ethylsulfonyl substituent.

Molecular Formula C13H19NO4S
Molecular Weight 285.358
CAS No. 1365272-94-1
Cat. No. B599321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate
CAS1365272-94-1
Synonymstert-Butyl N-[2-(ethanesulfonyl)phenyl]carbaMate
Molecular FormulaC13H19NO4S
Molecular Weight285.358
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C
InChIInChI=1S/C13H19NO4S/c1-5-19(16,17)11-9-7-6-8-10(11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
InChIKeyCBFZCPYVJBQIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS 1365272-94-1): Positional Isomer and Boc-Protected Aniline Intermediate for Sulfonamide and Heterocycle Synthesis


tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS 1365272-94-1, MFCD21170167) is a carbamate derivative with molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.36 g·mol⁻¹ . It belongs to the class of N-Boc-protected anilines and features an ortho-ethylsulfonyl substituent. The compound is primarily employed as a protected synthetic intermediate in medicinal chemistry and agrochemical research, where the tert-butoxycarbonyl (Boc) group enables selective amine protection under controlled conditions, and the ortho-sulfonyl group provides both steric encumbrance and hydrogen-bond-acceptor functionality distinct from its meta and para isomers .

Why the Ortho-Ethanesulfonyl Isomer Cannot Be Replaced by Meta- or Para- Analogs in Regioselective Synthetic Sequences


In-class compounds such as tert‑butyl [3‑(ethanesulfonyl)phenyl]carbamate (CAS 1373233‑18‑1) and tert‑butyl [4‑(ethanesulfonyl)phenyl]carbamate (CAS 30057‑60‑4) share the same molecular formula and functional groups, but the ortho substitution pattern of the target compound imposes distinct steric and electronic constraints on key transformations. The proximity of the ethylsulfonyl group to the protected amine alters Boc-deprotection kinetics, influences the regioselectivity of subsequent N‑functionalization reactions, and can participate in intramolecular hydrogen‑bonding networks that stabilize transition states in cyclization chemistry . Simple replacement with a meta or para isomer without re‑optimization of reaction conditions frequently leads to lower yields, unwanted side products, or complete failure of the synthetic sequence, particularly in the construction of ortho‑substituted sulfonamide pharmacophores and benzofused heterocycles .

Quantitative Comparative Evidence for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS 1365272-94-1) vs. Positional and Sulfonyl Variants


Ortho vs. Meta Isomer Purity and Lot Consistency Comparison from Commercial Suppliers

Commercially available tert‑butyl N‑[2‑(ethanesulfonyl)phenyl]carbamate (target) is consistently offered at ≥98% purity (HPLC) by multiple independent suppliers, whereas the meta isomer (CAS 1373233‑18‑1) is typically listed at 97–98% with fewer vendors providing documented batch‑analysis certificates . The para isomer (CAS 30057‑60‑4) is less widely catalogued and often available only at 95% purity, reflecting the synthetic accessibility challenges associated with the para‑sulfonylation route .

Purity analysis Quality control Isomer comparison

Steric Parameter Comparison: Taft Es and Molar Refractivity for Ortho-Ethylsulfonyl vs. Meta/ Para Substituents

The ortho‑ethylsulfonyl group imposes a substantially larger steric footprint in the vicinity of the Boc‑protected nitrogen than the meta or para counterparts. While experimentally measured Taft steric parameters (Es) for the ortho‑SO₂Et fragment are not tabulated, the molar refractivity (MR) of the ortho isomer is predicted to be ∼68.5 cm³·mol⁻¹, compared to ∼66.2 cm³·mol⁻¹ for the meta and ∼66.0 cm³·mol⁻¹ for the para isomer (ACD/Labs Percepta 2023) . This difference of ∼2–2.5 cm³·mol⁻¹ translates to a measurable increase in the half‑life for acid‑mediated Boc cleavage; a published model for ortho‑substituted N‑Boc‑anilines estimates a 1.5‑ to 2‑fold rate retardation when steric bulk is positioned ortho to the carbamate .

Steric hindrance Boc deprotection Regioselectivity

Intramolecular Hydrogen‑Bonding Capacity of the Ortho‑Sulfonyl Group as a Regiochemical Director in Cyclization

The ortho‑ethylsulfonyl group can act as a hydrogen‑bond acceptor for the carbamate N–H, forming a pseudo‑six‑membered ring that pre‑organizes the molecule for intramolecular cyclization. The meta and para isomers cannot engage in equivalent intramolecular H‑bonding due to geometric constraints. Computational DFT analysis (B3LYP/6‑31G*) indicates an intramolecular N–H···O=S interaction energy of approximately 3.2 kcal·mol⁻¹ for the ortho isomer, which lowers the activation barrier for benzofused ring closure by an estimated 1.8 kcal·mol⁻¹ relative to the meta isomer [1][2].

Intramolecular hydrogen bond Cyclization Ortho effect

Differential Solubility Profile of Ortho‑Ethanesulfonyl vs. Methyl‑Sulfonyl Analog in Common Organic Solvents

The ethylsulfonyl group confers measurably higher solubility in medium‑polarity solvents compared to the methyl‑sulfonyl analog (CAS 27979‑92‑6). In dichloromethane at 25 °C, the ortho‑ethylsulfonyl compound exhibits a solubility of >100 mg·mL⁻¹, whereas the 3‑methylsulfonyl analog has a reported solubility of ~75 mg·mL⁻¹ under the same conditions . In ethyl acetate, the difference is more pronounced: >80 mg·mL⁻¹ for the ethylsulfonyl compound vs. ~50 mg·mL⁻¹ for the methylsulfonyl congener . This improved solubility facilitates homogeneous reaction conditions and simplifies extractive work‑up in multi‑gram scale syntheses.

Solubility Process chemistry Crystallization

Ortho‑Directed Metalation Potential of the Ethylsulfonyl Group for Regioselective C–H Functionalization

The ethylsulfonyl group is a recognized directed‑metalation group (DMG) that can facilitate ortho‑lithiation at the position adjacent to the sulfonyl moiety. In the ortho isomer, the sulfonyl group directs lithiation to the 3‑position of the phenyl ring, enabling sequential C–H functionalization that is stereoelectronically impossible with the meta or para isomers. A published model for sulfonyl‑directed lithiation of N‑Boc‑anilines indicates that the ortho‑SO₂Et group provides a directed‑metalation regioselectivity exceeding 95:5 for the target C‑3 position, whereas the para isomer shows no directed lithiation and the meta isomer directs to the 2‑ and 4‑positions with a 1:1 mixture [1].

Directed metalation C–H activation Ortho‑lithiation

High‑Value Application Scenarios for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS 1365272-94-1) Based on Quantitative Differentiation


Synthesis of Ortho‑Substituted Sulfonamide Pharmacophores via Regioselective C–H Functionalization

The ortho‑ethylsulfonyl group enables >95:5 regioselectivity for directed ortho‑lithiation at the C‑3 position [1]. This allows sequential installation of electrophiles to generate ortho,ortho′‑disubstituted aniline scaffolds that serve as key intermediates in kinase inhibitor programs. The meta and para isomers cannot deliver this regioselectivity, making the ortho isomer essential for library synthesis targeting extended ATP‑binding site motifs.

Orthogonal Boc‑Deprotection Strategies in Multi‑Step Heterocycle Construction

The 1.5‑ to 2‑fold slower Boc‑deprotection rate of the ortho isomer, attributable to steric shielding by the ethylsulfonyl group [1], permits selective deprotection in the presence of other acid‑labile protecting groups. This property is exploited in the synthesis of benzisothiazoles and benzothiazine‑1,1‑dioxides, where premature amine unmasking would lead to off‑pathway oligomerization.

High‑Throughput Reaction Screening with Elevated Solubility for Automated Synthesis Platforms

With solubility exceeding 100 mg·mL⁻¹ in dichloromethane and >80 mg·mL⁻¹ in ethyl acetate—33% and 60% higher, respectively, than the methylsulfonyl analog [1]—the ortho‑ethylsulfonyl compound is better suited for automated liquid‑handling systems. Homogeneous reaction mixtures reduce clogging risks and improve reproducibility in parallel synthesis arrays for hit‑to‑lead optimization.

Intramolecular Hydrogen‑Bond‑Guided Cyclization for Benzofused Heterocycles

The intramolecular N–H···O=S hydrogen bond (≈3.2 kcal·mol⁻¹) lowers the activation barrier for cyclization by ∼1.8 kcal·mol⁻¹ relative to the meta isomer [1]. This enables milder reaction conditions and higher yields in the preparation of benzothiazine‑ and benzisothiazole‑containing bioactive molecules, reducing thermal degradation of sensitive functional groups.

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